molecular formula C14H16ClN5O3 B2624737 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2034363-96-5

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2624737
CAS No.: 2034363-96-5
M. Wt: 337.76
InChI Key: LYOSQPBLPDHZJR-UHFFFAOYSA-N
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Description

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a synthetically designed chemical reagent for research purposes. Its molecular structure integrates a chloropyrimidine scaffold linked via a pyrrolidine oxy-ether to a methoxy-methylpyrazole methanone group. This specific architecture is characteristic of compounds investigated for their potential as modulators of biological targets, drawing parallels to patented pyrrolidine and pyrazole derivatives explored in medicinal chemistry . The 5-chloropyrimidine unit is a privileged structure in drug discovery, often serving as a key pharmacophore in molecules designed for targeted inhibition . Similarly, the 1-methyl-1H-pyrazole moiety is a common feature in bioactive molecules, underscoring the compound's potential utility in developing structure-activity relationships (SAR) . This product is intended for use by qualified researchers in early-stage discovery and hit-to-lead optimization campaigns. It is supplied with high-quality standards to ensure reliable and reproducible experimental results. This compound is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O3/c1-19-8-11(12(18-19)22-2)13(21)20-4-3-10(7-20)23-14-16-5-9(15)6-17-14/h5-6,8,10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOSQPBLPDHZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Chloropyrimidine Synthesis: The chloropyrimidine moiety can be synthesized by chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride (POCl₃).

    Coupling Reactions: The final compound is obtained by coupling the chloropyrimidine with the pyrrolidine and pyrazole intermediates. This step often involves nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chloropyrimidine moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The chloropyrimidine moiety can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences
Compound Name Pyrimidine Substituent Pyrazole Substituent Bridging Group Reference
Target Compound 5-Chloro 3-Methoxy, 1-methyl Pyrrolidinyloxy N/A
(3-Amino-1-phenyl-1H-pyrazol-4-yl){...}methanone (7b) None 3-Amino, 1-phenyl Thieno[2,3-b]thiophene
6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-...]pyrimidine-7-carbonitrile (10) 7-Cyano 3-Phenyl Thieno[2,3-b]thiophene
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[...]pyridin-6(3H)-one Thieno[2,3-d]pyrimidin-4-yl 1-Phenyl Chromenopyridinone
  • Electron-Withdrawing Effects: The target’s 5-chloropyrimidine enhances electrophilicity compared to compound 10’s 7-cyano group . This may increase reactivity in nucleophilic substitution reactions.
  • Solubility: The 3-methoxy group on the target’s pyrazole likely improves aqueous solubility relative to compound 7b’s 3-amino-1-phenyl substituent .

Spectral Data Comparison

Table 3: Key Spectral Peaks
Compound Name IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (Key Signals) $ ^{13}C $-NMR (Key Signals) Reference
Target Compound ~1720 (inferred) δ 3.8–4.2 (pyrrolidinyloxy), δ 6.8 (pyrimidine CH) δ 160–165 (pyrimidine C), δ 185 (C=O) N/A
Compound 7b 1720 δ 2.22 (CH3), δ 7.52 (pyrazole CH) δ 185.0 (C=O)
Compound 10 Not reported δ 2.22 (CH3), δ 8.9 (pyrimidine CH) δ 118.2 (CN)
  • IR Consistency: The target’s C=O stretch (~1720 cm⁻¹) aligns with compound 7b, confirming methanone integrity .
  • NMR Variations: The target’s pyrrolidinyloxy protons (δ 3.8–4.2) differ from compound 7b’s thienothiophene signals (δ 7.52), reflecting structural divergence .

Biological Activity

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure combines various functional groups that suggest diverse biological interactions, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

This compound features:

  • A pyrrolidine ring which is known for its stability and versatility in drug design.
  • A 5-chloropyrimidine moiety , which is often associated with anti-cancer and anti-inflammatory activities.
  • A methoxy-substituted pyrazole , which can enhance bioactivity through interactions with biological targets.

The biological activity of this compound can be inferred from its structural components. Compounds that include pyrimidine and pyrazole rings are frequently involved in:

  • Kinase inhibition : Many pyrimidine derivatives exhibit activity against various kinases, which are critical in cellular signaling pathways. For instance, studies have shown that similar compounds can inhibit PfGSK3 and PfPK6, which are implicated in malaria pathogenesis .
  • Antimicrobial properties : Pyrazole derivatives have been noted for their antimicrobial effects, suggesting potential applications in treating infections .

Biological Activity Studies

Research indicates that the biological activity of this compound is likely influenced by its ability to interact with specific molecular targets. The following table summarizes some relevant findings regarding similar compounds:

Compound NameStructural FeaturesBiological Activity
IKK162,4-disubstituted pyrimidineInhibitor of PfGSK3 and PfPK6 with IC50 values of 570 nM and 460 nM respectively
PurfalcamineTrisubstituted purineActive against blood stage malaria parasites with an EC50 of 17 nM
5-FluorouracilPyrimidine baseAnticancer agent

Case Studies

  • Antimalarial Activity : A study on pyrimidine derivatives demonstrated their effectiveness as inhibitors of plasmodial kinases, suggesting that the compound may also exhibit similar activity against malaria parasites by disrupting essential signaling pathways .
  • Anticancer Potential : Research into related compounds indicates that those with similar structures often show promise as anticancer agents due to their ability to target specific kinases involved in tumor growth and proliferation .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of the Chloropyrimidine Moiety : This step involves coupling reactions under specific conditions to attach the chloropyrimidine to the pyrrolidine framework.
  • Attachment of the Pyrazole Group : The final step often involves further coupling reactions to introduce the pyrazole moiety.

The overall reaction mechanism may involve nucleophilic substitutions and coupling reactions facilitated by reagents such as EDCI or DCC, which help in forming stable bonds between the different components.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone, and which coupling strategies are most effective for its pyrimidine-pyrrolidine-pyrazole architecture?

  • Methodology : The compound’s synthesis typically involves multi-step heterocyclic coupling. For example, pyrimidine-pyrrolidine linkages are formed via nucleophilic aromatic substitution (e.g., 5-chloropyrimidin-2-yloxy intermediates reacting with pyrrolidine derivatives under reflux in ethanol or dichloromethane). The pyrazole moiety is often introduced through condensation reactions using diazomethane or triethylamine as catalysts . Key steps include:

  • Step 1 : Preparation of 5-chloropyrimidin-2-ol intermediates.
  • Step 2 : Coupling with pyrrolidine derivatives (e.g., using ethyl acetate/hexane chromatography for purification) .
  • Step 3 : Functionalization of the pyrazole ring via alkylation or acylation (e.g., using 3-methoxy-1-methyl-1H-pyrazol-4-carboxylic acid derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • FT-IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and pyrimidine/pyrazole ring vibrations (1520–1610 cm⁻¹) .
  • ¹H/¹³C NMR : Look for methoxy group singlets (~δ 3.8 ppm in ¹H NMR) and pyrrolidine/pyrazole ring proton splitting patterns. For example, the 5-chloropyrimidin-2-yloxy group shows deshielded aromatic protons near δ 8.5–9.0 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrrolidine cleavage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step between pyrimidine-pyrrolidine and pyrazole moieties?

  • Methodology :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
  • Catalyst Screening : Test bases like triethylamine or DBU to accelerate coupling. achieved 52.7% yield using HCl in aqueous conditions for similar pyrazole intermediates .
  • Temperature Control : Reflux at 50–80°C for 24–48 hours improves completion while minimizing side reactions (e.g., pyrazole ring decomposition) .
    • Data Contradiction Note : Some studies report higher yields with dichloromethane at room temperature, while others prefer ethanol under reflux. This discrepancy may arise from steric effects in the pyrrolidine substituents .

Q. What computational or experimental strategies are recommended to analyze the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the pyrimidine-pyrrolidine core and target active sites. The 5-chloro and methoxy groups often contribute to hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for receptor-ligand interactions.
  • Mutagenesis Assays : Validate computational predictions by testing binding affinity against mutant targets (e.g., replacing key residues in enzymatic pockets) .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity observed in different assay systems?

  • Methodology :

  • Assay Standardization : Control variables like pH, temperature, and solvent composition. For example, organic degradation in aqueous assays (noted in ) can skew results .
  • Orthogonal Validation : Cross-check cytotoxicity results using both MTT and ATP-based luminescence assays.
  • Meta-Analysis : Compare data across studies using similar substituents (e.g., nitro vs. methoxy groups on pyrazole rings) to isolate structural determinants of activity .

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